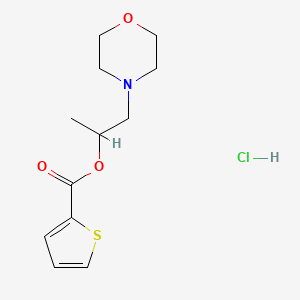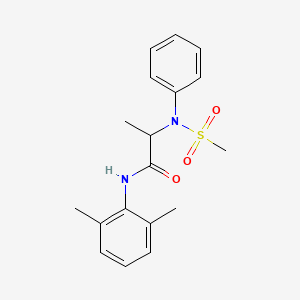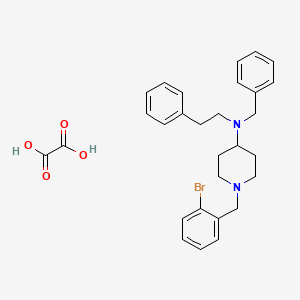
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride
描述
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride, also known as MTSET, is a chemical compound that is widely used in scientific research. It is a thiol-reactive compound that is commonly used to modify proteins and study their function.
作用机制
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride is a thiol-reactive compound that reacts with cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can result in the modification of the protein's function. The modification can be reversible or irreversible, depending on the specific protein and the conditions of the experiment.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the protein being studied and the conditions of the experiment. It can modify the function of ion channels, transporters, and receptors, which can result in changes in cell signaling, neurotransmitter release, and membrane potential. This compound can also be used to study the structure of proteins and their interactions with other molecules.
实验室实验的优点和局限性
One of the advantages of using 1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride in lab experiments is its specificity for cysteine residues. It can be used to selectively modify cysteine residues in proteins without affecting other amino acids. Another advantage is its versatility. This compound can be used to study the function of a wide range of proteins, including ion channels, transporters, and receptors.
One limitation of using this compound is that it can modify the function of proteins irreversibly, which can limit the types of experiments that can be performed. Another limitation is that it can be toxic to cells at high concentrations, which can affect the results of experiments.
未来方向
There are many future directions for the use of 1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride in scientific research. One direction is the development of new methods for the selective modification of cysteine residues in proteins. Another direction is the use of this compound to study the function of proteins in vivo, which can provide insights into the role of proteins in disease and normal physiology. Finally, the use of this compound in combination with other techniques, such as electrophysiology and imaging, can provide a more comprehensive understanding of protein function.
科学研究应用
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride is widely used in scientific research to study the function of proteins. It is commonly used to modify cysteine residues in proteins and study their function. This compound can also be used to study the structure and function of ion channels, transporters, and receptors.
属性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-10(9-13-4-6-15-7-5-13)16-12(14)11-3-2-8-17-11;/h2-3,8,10H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDKCKDQQGEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3972340.png)
![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide](/img/structure/B3972352.png)
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)

![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3972387.png)
![4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3972394.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)

![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)
![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)